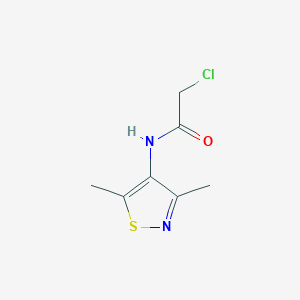![molecular formula C9H20O5Si B14396628 Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate CAS No. 89571-41-5](/img/structure/B14396628.png)
Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate is an organosilicon compound that features both an acetate ester and a silyl ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate typically involves the reaction of 3-chloropropyl acetate with dimethylsilanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of dimethylsilanol attacks the carbon atom bonded to the chlorine atom in 3-chloropropyl acetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The acetate ester can be reduced to the corresponding alcohol.
Substitution: The silyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: 3-[hydroxy(dimethyl)silyl]propanol.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate involves the interaction of its functional groups with various molecular targets. The silyl ether group can form stable bonds with hydroxyl groups, protecting them from unwanted reactions. The acetate ester can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl acetate: Similar in structure but with a trimethylsilyl group instead of a dimethylsilyl group.
Tetrahydropyranyl acetate: Contains a tetrahydropyranyl protecting group instead of a silyl ether.
Methoxymethyl acetate: Features a methoxymethyl protecting group.
Uniqueness
Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate is unique due to the presence of both an acetate ester and a silyl ether group, providing dual functionality. This allows for versatile applications in protecting group chemistry and the synthesis of complex molecules.
Propiedades
Número CAS |
89571-41-5 |
|---|---|
Fórmula molecular |
C9H20O5Si |
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate |
InChI |
InChI=1S/C7H16O3Si.C2H4O2/c1-7(8)10-5-4-6-11(2,3)9;1-2(3)4/h9H,4-6H2,1-3H3;1H3,(H,3,4) |
Clave InChI |
YSNCCQNNWGYSTF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)OCCC[Si](C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)
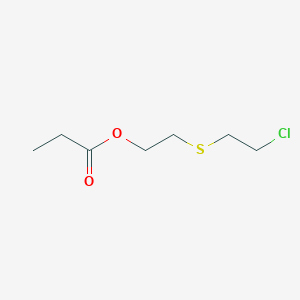
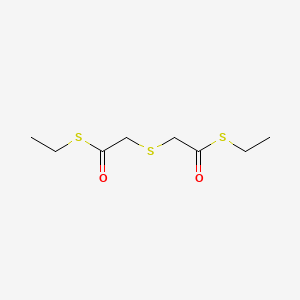


![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)

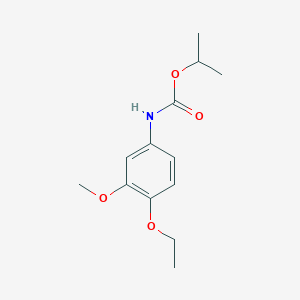
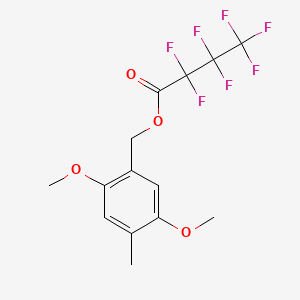
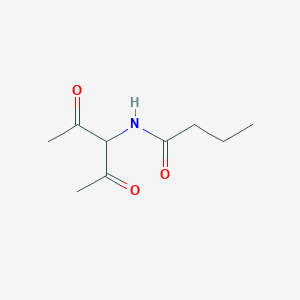
silane](/img/structure/B14396589.png)
